KH7

Vue d'ensemble

Description

Potassium hydride is an inorganic compound composed of potassium and hydrogen. It is an alkali metal hydride and is represented by the chemical formula KH. Potassium hydride is a white solid, although commercial samples often appear gray. It is a powerful superbase that is highly reactive and is commonly used in organic synthesis .

Applications De Recherche Scientifique

Potassium hydride is widely used in scientific research due to its strong basic properties. Some of its applications include:

Organic Synthesis: Used as a base in various organic reactions, including cyclization, condensation, rearrangement, elimination, and reduction reactions.

Deprotonation Agent: Used to deprotonate carbonyl compounds and amines to form enolates and amides

Hydride Donor: Acts as a hydride donor to Lewis acids like borates and boranes.

Mécanisme D'action

Potassium hydride exerts its effects primarily through its strong basic properties. It acts as a superbase, which means it is more basic than sodium hydride. This allows it to effectively deprotonate various compounds, facilitating the formation of enolates and amides. The molecular targets and pathways involved include carbonyl compounds and amines, which are deprotonated to form enolates and amides, respectively .

Orientations Futures

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium hydride is produced by the direct combination of potassium metal and hydrogen gas at temperatures between 200 and 350 degrees Celsius. The reaction is as follows: [ 2K + H_2 \rightarrow 2KH ] This method was discovered by Sir Humphry Davy soon after his discovery of potassium in 1807 .

Industrial Production Methods: In industrial settings, potassium hydride is typically produced in a controlled environment to ensure safety due to its highly reactive nature. It is often sold as a slurry in mineral oil or paraffin wax to facilitate safer handling and dispensing .

Analyse Des Réactions Chimiques

Types of Reactions:

Reaction with Water: Potassium hydride reacts violently with water to produce potassium hydroxide and hydrogen gas: [ KH + H_2O \rightarrow KOH + H_2 ]

Deprotonation Reactions: As a superbase, potassium hydride is used to deprotonate carbonyl compounds to form enolates and amines to form amides

Common Reagents and Conditions:

Water: Reacts to form potassium hydroxide and hydrogen gas.

Carbonyl Compounds: Deprotonation to form enolates.

Amines: Deprotonation to form amides.

Major Products:

Potassium Hydroxide (KOH): Formed from the reaction with water.

Enolates and Amides: Formed from deprotonation reactions

Comparaison Avec Des Composés Similaires

Potassium hydride is similar to other alkali metal hydrides such as:

- Lithium Hydride (LiH)

- Sodium Hydride (NaH)

- Rubidium Hydride (RbH)

- Caesium Hydride (CsH)

Uniqueness: Potassium hydride is unique due to its higher basicity compared to sodium hydride, making it more effective in certain deprotonation reactions. It is also more reactive and requires careful handling due to its pyrophoric nature .

Propriétés

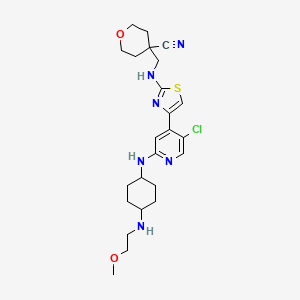

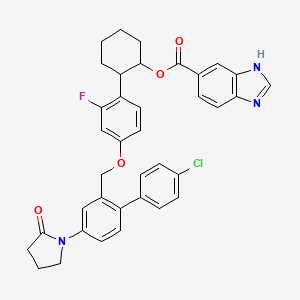

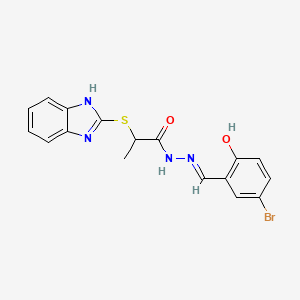

| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide involves the condensation of 2-mercaptobenzimidazole with 5-bromo-2-hydroxybenzaldehyde followed by reaction with propanohydrazide.", "Starting Materials": [ "2-mercaptobenzimidazole", "5-bromo-2-hydroxybenzaldehyde", "propanohydrazide", "ethanol", "sodium hydroxide", "hydrochloric acid", "diethyl ether" ], "Reaction": [ "Step 1: Dissolve 2-mercaptobenzimidazole in ethanol and add sodium hydroxide to the solution.", "Step 2: Add 5-bromo-2-hydroxybenzaldehyde to the solution and reflux for 2-3 hours.", "Step 3: Cool the reaction mixture and filter the solid product.", "Step 4: Dissolve the solid product in hydrochloric acid and adjust the pH to 7-8 using sodium hydroxide.", "Step 5: Add propanohydrazide to the solution and reflux for 2-3 hours.", "Step 6: Cool the reaction mixture and filter the solid product.", "Step 7: Wash the solid product with diethyl ether and dry under vacuum.", "Step 8: Recrystallize the product from ethanol to obtain the final compound, 2-(1H-benzimidazol-2-ylthio)-N'-[(1E)-(5-bromo-2-hydroxyphenyl)methylene]propanohydrazide." ] } | |

Numéro CAS |

330676-02-3 |

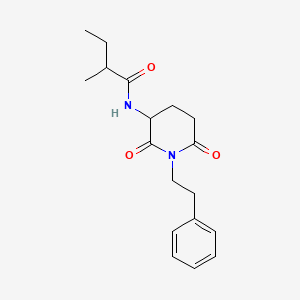

Formule moléculaire |

C17H15BrN4O2S |

Poids moléculaire |

419.3 g/mol |

Nom IUPAC |

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1 |

Clé InChI |

WILMXUAKQKGGCC-JTQLQIEISA-N |

SMILES isomérique |

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

SMILES canonique |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

KH7 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is KH7's primary target and how does it interact with it?

A1: this compound is a selective inhibitor of sAC, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP) [, ]. Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate ions (HCO3−) and Ca2+ []. This compound specifically binds to sAC, inhibiting its catalytic activity and reducing intracellular cAMP levels [, ].

Q2: What are the downstream effects of this compound-mediated sAC inhibition?

A2: this compound's inhibition of sAC leads to a decrease in cAMP levels, which in turn affects various downstream signaling pathways and cellular processes. This includes inhibition of protein kinase A (PKA) activity, a major effector of cAMP signaling [, , ]. Consequently, this compound has been shown to affect a wide range of cellular functions, including ion transport, cell proliferation, apoptosis, and inflammation [, , , , ].

Q3: How does this compound affect the regulation of epithelial sodium channels (ENaC)?

A3: Research suggests that sAC activity is necessary for both basal and agonist-stimulated Na+ reabsorption in kidney collecting duct cells []. This compound treatment inhibits amiloride-sensitive short-circuit currents (Isc) by more than 50% within 30 minutes, indicating reduced ENaC activity []. This effect is likely mediated through the Na+/K+-ATPase, rather than directly on ENaC [].

Q4: Does this compound affect vascular endothelial function?

A4: Yes, this compound has been shown to influence vascular endothelial function. Studies show that this compound treatment leads to significant softening of endothelial cells, suggesting a role for sAC in regulating endothelial stiffness [, ]. This effect may be mediated through the regulation of gene expression for ENaC-α and Na+/K+-ATPase-α/β [, ].

Q5: What is the role of this compound in studying sperm function?

A5: this compound has been instrumental in dissecting the role of sAC in sperm function. Studies show that while sAC is essential for the activation of sperm motility, it is not directly involved in triggering hyperactivation []. Treating sperm with this compound does not prevent hyperactivation, although high doses can impair motility []. This suggests that other signaling pathways are involved in hyperactivation downstream of sAC.

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C17H14BrN5O2S, and its molecular weight is 432.3 g/mol.

Q7: Is there information available about this compound's material compatibility and stability under various conditions?

A7: The provided research articles do not offer specific details regarding this compound's material compatibility and stability under various conditions. Further investigation would be required to determine its performance and applications under specific environmental parameters.

Q8: What is known about this compound's stability and potential formulation strategies?

A8: The research articles do not delve into the specifics of this compound's stability under different conditions or potential strategies for its formulation. Further research is needed to explore these aspects and optimize its pharmaceutical potential.

Q9: Is there information available regarding SHE regulations for this compound?

A9: The provided research articles focus on the biological activity of this compound and do not discuss specific SHE (Safety, Health, and Environment) regulations. Compliance with relevant regulations and responsible handling practices are crucial when working with any chemical compound.

Q10: What is currently understood about this compound's pharmacokinetic and pharmacodynamic properties?

A10: The provided research articles predominantly focus on the in vitro effects of this compound. Detailed information about its absorption, distribution, metabolism, excretion (ADME), and in vivo activity requires further investigation.

Q11: What in vitro and in vivo studies have been conducted to assess this compound's efficacy?

A11: this compound's efficacy has been primarily evaluated in cell-based assays and ex vivo tissue preparations. For example, this compound effectively inhibits ENaC activity in mouse polarized kidney collecting duct cells [] and prevents bile salt-induced apoptosis in human cholangiocytes []. Further research utilizing animal models and potential clinical trials are needed to comprehensively assess its therapeutic potential.

Q12: What is the historical context and significance of this compound in sAC research?

A12: The discovery and characterization of this compound as a selective sAC inhibitor represented a significant milestone in sAC research. Prior to its identification, studying the specific roles of sAC was challenging due to the lack of selective pharmacological tools. This compound provided researchers with a valuable tool to dissect sAC's contributions to various physiological processes and explore its potential as a therapeutic target.

Q13: Are there any cross-disciplinary applications or synergies for this compound research?

A13: Given the involvement of sAC in diverse physiological processes, this compound research holds promise for cross-disciplinary applications. For instance, understanding its effects on endothelial stiffness could have implications for cardiovascular research [, ], while its impact on sperm function is relevant to reproductive biology []. Collaboration between researchers from different disciplines can accelerate the understanding of sAC's multifaceted roles and potentially uncover novel therapeutic applications for this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

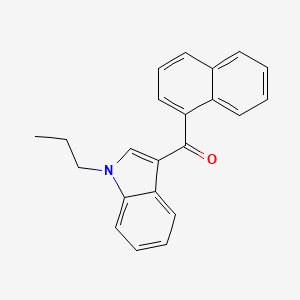

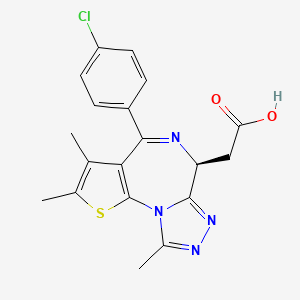

![N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-6-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B608254.png)